molecular formula C11H9ClN2O2 B14634928 8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-56-7

8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one

Cat. No.: B14634928
CAS No.: 52727-56-7
M. Wt: 236.65 g/mol
InChI Key: HHNGLRIEFAKTPI-UHFFFAOYSA-N
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Description

8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that features a fused oxazole and quinazoline ring system. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize 8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves the reaction of hydrogen cyanide with an anthranilate ester to form an aminobenzoate derivative. This intermediate undergoes diazotization and amine reactions to form azaquinazoline derivatives. Finally, cyclization of ethyl red ketone yields the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may yield more saturated derivatives.

Scientific Research Applications

8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate due to its unique structure and biological activities.

    Industry: Used as a catalyst in organic synthesis reactions.

Mechanism of Action

The mechanism of action of 8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may interact with enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is unique due to the presence of a chlorine atom and a fused oxazole-quinazoline ring system

Properties

CAS No.

52727-56-7

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

8-chloro-3-methyl-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C11H9ClN2O2/c1-6-5-16-11-13-9-4-7(12)2-3-8(9)10(15)14(6)11/h2-4,6H,5H2,1H3

InChI Key

HHNGLRIEFAKTPI-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=NC3=C(C=CC(=C3)Cl)C(=O)N12

Origin of Product

United States

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